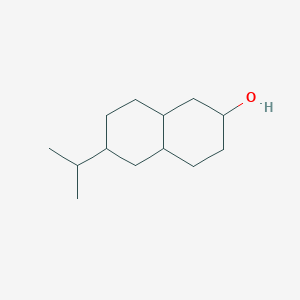

6-Isopropyldecahydronaphthalen-2-OL

Description

Historical and Structural Context of the Decahydronaphthalene (B1670005) Ring System in Organic Chemistry

The study of the decahydronaphthalene ring system has been pivotal in the development of conformational analysis in organic chemistry. Decalin can exist as two distinct stereoisomers: cis-decalin and trans-decalin. wikipedia.orgchemistnotes.com In cis-decalin, the two hydrogen atoms at the bridgehead carbons are on the same side of the ring system, while in trans-decalin, they are on opposite sides. inflibnet.ac.in This seemingly subtle difference leads to significant variations in their three-dimensional shapes and energetic stabilities.

The trans isomer is energetically more stable due to fewer steric interactions. sciencemadness.orgwikipedia.org The two six-membered rings in both isomers adopt a chair conformation, which is the most stable arrangement for a cyclohexane (B81311) ring. chemistnotes.com However, the fusion of the two rings in the trans isomer results in a relatively rigid, flat structure. In contrast, the cis isomer is more flexible and can undergo a process known as ring flipping, where one chair conformation converts into another. inflibnet.ac.in cis-Decalin is a chiral molecule, but due to rapid ring flipping, it exists as a non-resolvable racemic mixture. wikipedia.orginflibnet.ac.in

The decalin framework is a common structural motif found in a wide array of natural products, including steroids, terpenes, and alkaloids, highlighting its biological significance. chemistnotes.cominflibnet.ac.in

The Significance of 6-Isopropyldecahydronaphthalen-2-OL as a Representative Decalin Derivative in Academic Research

This compound, as a substituted decalin, provides a more complex system for stereochemical investigation. The presence of an isopropyl group at the 6-position and a hydroxyl group at the 2-position introduces additional chiral centers, leading to a greater number of possible stereoisomers. The specific positioning of these substituents influences the conformational preferences of the decalin ring system and the reactivity of the molecule.

Academic research on compounds like this compound often focuses on:

Stereoselective Synthesis: Developing methods to selectively synthesize one particular stereoisomer out of the many possibilities. This is crucial for understanding how stereochemistry influences chemical and biological properties.

Conformational Analysis: Studying the three-dimensional arrangement of the atoms in the molecule and how this conformation affects its stability and reactivity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for these studies.

Reaction Mechanisms: Investigating how the compound reacts with different reagents and under various conditions. The stereochemistry of the starting material can have a profound impact on the stereochemical outcome of a reaction.

Scope and Research Focus on this compound within the Broader Field of Fused Bicyclic Compounds

Fused bicyclic compounds, where two rings share two adjacent atoms, are a fundamental structural class in organic chemistry. inflibnet.ac.inmasterorganicchemistry.com The study of these systems, with decalin being a prime example, is essential for understanding the principles of stereochemistry and reactivity in more complex polycyclic molecules.

Research on this compound contributes to this broader field by providing insights into how substituents on a fused ring system dictate its properties. The interplay between the rigid decalin core and the flexible isopropyl and hydroxyl groups presents a challenging yet informative case study. The knowledge gained from studying such representative molecules can be applied to the synthesis and understanding of more complex natural products and medicinally relevant compounds that contain the decalin moiety. researchgate.net Furthermore, the principles governing the behavior of these fused systems are foundational to the design of new organocatalysts and materials with specific three-dimensional structures. nih.govacs.org

Compound Information Table

| Compound Name |

| This compound |

| Decahydronaphthalene (Decalin) |

| Naphthalene |

| cis-Decalin |

| trans-Decalin |

| Isopropyl alcohol (Propan-2-ol) |

Properties

IUPAC Name |

6-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMLIVNFPGPRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2CC(CCC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865704 | |

| Record name | 6-Isopropyl-2-decahydronaphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34131-99-2 | |

| Record name | Decahydro-6-(1-methylethyl)-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34131-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, decahydro-6-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, decahydro-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Isopropyl-2-decahydronaphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-6-isopropyl-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways of Decahydronaphthalene Derivatives Relevant to 6 Isopropyldecahydronaphthalen 2 Ol

Natural Occurrence and Isolation of Decalin Motifs in Microorganisms

Decalin-containing natural products are widespread in the microbial world, with fungi and actinomycetes being particularly rich sources. These compounds exhibit a remarkable structural diversity and a broad spectrum of biological activities.

Fungi, especially those from the phylum Ascomycota and Basidiomycota, are prolific producers of decalin-based secondary metabolites. For instance, the wood-rotting fungus Polyporus brumalis is known to synthesize eudesmane-type sesquiterpenes, including β-eudesmol. koreascience.krresearchgate.net Endophytic fungi, which reside within the tissues of living plants, are also a significant source. A notable example is Penicillium sp. J-54, an endophytic fungus isolated from a mangrove, which produces new eudesmane-type sesquiterpenoids designated as penicieudesmols A-D. nih.gov

Actinomycetes, a group of Gram-positive bacteria known for their ability to produce a wide variety of bioactive compounds, also contribute to the diversity of decalin-containing natural products. A prominent example is the biosynthesis of geosmin (B144297), a volatile decalin derivative responsible for the earthy smell of soil, by various Streptomyces species. nih.govwikipedia.org Similarly, 2-methylisoborneol, another earthy-odor compound with a bicyclic structure, is produced by actinomycetes. acs.orgpnas.org

The isolation and characterization of these compounds from microbial sources are crucial for discovering new natural products and understanding their biosynthetic origins. The following table summarizes some examples of decalin-containing natural products from microbial sources.

| Natural Product | Microbial Source | Compound Class | Reference |

| β-Eudesmol | Polyporus brumalis (fungus) | Eudesmane (B1671778) Sesquiterpenoid | koreascience.krresearchgate.net |

| Penicieudesmols A-D | Penicillium sp. J-54 (fungus) | Eudesmane Sesquiterpenoid | nih.gov |

| Geosmin | Streptomyces coelicolor (actinomycete) | Sesquiterpenoid | nih.govwikipedia.org |

| 2-Methylisoborneol | Streptomyces and cyanobacteria | Monoterpenoid | acs.orgpnas.org |

| Cryptomeridiol | Tripterygium wilfordii (plant, but biosynthesis studied) | Eudesmane Sesquiterpenoid | nih.gov |

Isoprenoid-Derived Biosynthesis of Decalins via the Mevalonate (B85504) Pathway

The biosynthesis of 6-isopropyldecahydronaphthalen-2-ol and other eudesmane sesquiterpenoids proceeds through the mevalonate (MVA) pathway. This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), for the synthesis of all isoprenoids.

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP.

For the formation of sesquiterpenes (C15), two molecules of IPP are sequentially condensed with one molecule of DMAPP to generate the linear C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of eudesmanoids originates from FPP. The cyclization of FPP is a critical step that establishes the characteristic decalin core of the eudesmane skeleton. This intricate transformation is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases.

Polyketide-Derived Biosynthesis of Decalins via the Acetate Pathway

While the isopropyl-substituted decalin core of eudesmanes is a hallmark of the isoprenoid pathway, it is important to note that decalin rings can also be biosynthesized through the polyketide pathway, which is derived from acetate. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by large multifunctional enzymes called polyketide synthases (PKSs). The resulting polyketide chain can then undergo cyclization reactions, including intramolecular Diels-Alder reactions, to form the decalin scaffold. However, for compounds with an isopropyl group like this compound, the isoprenoid pathway is the primary and well-established biosynthetic route.

Enzymatic Catalysis in Decalin Formation, including Diels-Alderase Enzyme Involvement

The formation of the decalin ring system in eudesmane sesquiterpenoids is a testament to the remarkable catalytic power of enzymes, particularly sesquiterpene cyclases. These enzymes orchestrate a complex cascade of carbocationic reactions, starting from the linear FPP precursor.

A well-studied example that sheds light on this process is the biosynthesis of cryptomeridiol, a eudesmane diol. A sesquiterpene cyclase from Tripterygium wilfordii, designated TwCS, has been identified to directly catalyze the conversion of FPP into cryptomeridiol. nih.gov The proposed mechanism involves the ionization of FPP to generate a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to form the eudesmane carbocation. This reactive intermediate is then quenched by water molecules to yield the final diol product. nih.gov

In the broader context of decalin formation, intramolecular Diels-Alder reactions catalyzed by enzymes known as Diels-Alderases are also a significant mechanism, particularly in the biosynthesis of certain polyketide-derived decalins. These enzymes facilitate a [4+2] cycloaddition reaction within a linear precursor to construct the bicyclic decalin system with high stereoselectivity.

The biosynthesis of geosmin in Streptomyces coelicolor provides another fascinating example of enzymatic catalysis in forming a decalin-related structure. A bifunctional enzyme first cyclizes FPP to germacradienol, which is then further converted to geosmin through a subsequent cyclization and fragmentation reaction catalyzed by the same enzyme. nih.govnih.gov

The following table outlines key enzymes and their roles in the biosynthesis of relevant decalin-containing compounds.

| Enzyme | Organism | Substrate | Product | Catalytic Function | Reference |

| TwCS | Tripterygium wilfordii | Farnesyl pyrophosphate (FPP) | Cryptomeridiol | Sesquiterpene cyclase | nih.gov |

| Geosmin Synthase | Streptomyces coelicolor | Farnesyl pyrophosphate (FPP) | Geosmin | Bifunctional sesquiterpene synthase | nih.govnih.gov |

| 2-Methylisoborneol Synthase (MIBS) | Cyanobacteria, Actinomycetes | 2-Methylgeranyl diphosphate | 2-Methylisoborneol | Monoterpene cyclase | acs.orgpnas.org |

| β-Eudesmol Synthase (putative) | Polyporus brumalis | Farnesyl pyrophosphate (FPP) | β-Eudesmol | Sesquiterpene synthase | koreascience.krresearchgate.net |

Biomimetic and Chemoenzymatic Syntheses Inspired by Natural Biosynthetic Pathways

The intricate and efficient enzymatic reactions that construct complex natural products like decalin derivatives have inspired chemists to develop biomimetic and chemoenzymatic synthetic strategies. Biomimetic synthesis aims to mimic the proposed biosynthetic steps in the laboratory to achieve a total synthesis of a natural product.

For instance, the synthesis of eudesmane sesquiterpenoids has been achieved through strategies that mirror the natural cyclization cascades. A recent study demonstrated a concise synthesis of various oxidized eudesmanes using a late-stage site-selective olefin functionalization strategy, which allows for the efficient generation of diverse congeners from a common intermediate. chemrxiv.org

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. In the context of decalin biosynthesis, enzymes like sesquiterpene cyclases can be used to generate the core decalin scaffold from a simple precursor, which can then be chemically modified to produce a range of derivatives. The direct synthesis of eudesmane diols from FPP by TwCS in a heterologous host like Saccharomyces cerevisiae exemplifies the potential of this approach for producing valuable sesquiterpenoids. nih.gov

These approaches not only provide access to larger quantities of rare natural products for biological evaluation but also offer a deeper understanding of the underlying biosynthetic mechanisms.

Spectroscopic Characterization and Structural Elucidation Methodologies for 6 Isopropyldecahydronaphthalen 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-isopropyldecahydronaphthalen-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The decahydronaphthalene (B1670005) ring system, with its numerous stereocenters, would be expected to produce a complex, crowded spectrum, particularly in the aliphatic region (δ 1.0-2.5 ppm). Key diagnostic signals would include the proton attached to the carbon bearing the hydroxyl group (H-2), which would likely appear as a multiplet in the range of δ 3.5-4.0 ppm. The isopropyl group would be identifiable by a characteristic doublet for the two methyl groups and a septet for the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For a given stereoisomer of this compound, 13 distinct signals would be expected. The carbon attached to the hydroxyl group (C-2) would be shifted downfield to approximately δ 65-75 ppm. The carbons of the isopropyl group would appear around δ 20-30 ppm. The remaining signals would correspond to the other carbons of the decahydronaphthalene skeleton.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule and establishing the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, enabling the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

Hypothetical NMR Data for a Stereoisomer of this compound:

| Carbon No. | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 35.2 | 1.55 (m) | C-2, C-9, C-10 |

| 2 | 68.5 | 3.65 (m) | C-1, C-3, C-4 |

| 3 | 30.1 | 1.70 (m) | C-1, C-2, C-4, C-5 |

| 4 | 41.8 | 1.40 (m) | C-2, C-3, C-5, C-10 |

| 4a | 48.9 | - | - |

| 5 | 28.7 | 1.60 (m) | C-4, C-4a, C-6, C-10 |

| 6 | 45.3 | 1.85 (m) | C-5, C-7, C-8, C-11 |

| 7 | 25.9 | 1.50 (m) | C-5, C-6, C-8, C-8a |

| 8 | 33.4 | 1.65 (m) | C-6, C-7, C-8a, C-9 |

| 8a | 42.1 | 1.30 (m) | C-1, C-7, C-8, C-9 |

| 11 | 33.8 | 1.95 (sept, 6.8) | C-6, C-12, C-13 |

| 12 | 21.5 | 0.95 (d, 6.8) | C-6, C-11, C-13 |

| 13 | 21.7 | 0.98 (d, 6.8) | C-6, C-11, C-12 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₁₃H₂₄O), the molecular weight is 196.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. Key fragmentation pathways for this alcohol would likely include:

Loss of water: A prominent peak at m/z 178 ([M-H₂O]⁺), resulting from the elimination of a water molecule from the alcohol.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon. This could lead to fragments from the loss of an ethyl or a larger alkyl radical, depending on the specific isomer.

Loss of the isopropyl group: A peak at m/z 153 ([M-C₃H₇]⁺) due to the cleavage of the isopropyl substituent.

Fragmentation of the decahydronaphthalene ring: A complex series of peaks in the lower mass region corresponding to the breakdown of the bicyclic system.

Hypothetical Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment |

| 196 | [C₁₃H₂₄O]⁺ (Molecular Ion) |

| 181 | [M-CH₃]⁺ |

| 178 | [M-H₂O]⁺ |

| 153 | [M-C₃H₇]⁺ |

| 135 | [M-H₂O-C₃H₇]⁺ |

| 109 | Fragments from ring cleavage |

| 95 | Fragments from ring cleavage |

| 43 | [C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and C-H bonds. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ range would be due to C-H stretching vibrations of the alkane and isopropyl groups. A C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds would give weaker Raman signals, the non-polar C-H and C-C bonds of the hydrocarbon skeleton would produce strong signals, providing a detailed fingerprint of the molecule's backbone.

Hypothetical Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3350 (broad) | O-H stretch | IR |

| 2955 (strong) | C-H stretch (asymmetric) | IR, Raman |

| 2870 (strong) | C-H stretch (symmetric) | IR, Raman |

| 1450 | C-H bend | IR, Raman |

| 1385, 1365 | Isopropyl C-H bend (gem-dimethyl) | IR, Raman |

| 1150 | C-O stretch | IR |

| 800-1000 | Fingerprint region (C-C stretches) | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique can determine the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry if a suitable heavy atom is not present (though this can often be determined through anomalous dispersion). This would definitively establish the relative stereochemistry of all chiral centers in the decahydronaphthalene ring and the conformation of the molecule in the solid state.

Hypothetical X-ray Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.21 |

| c (Å) | 14.33 |

| β (°) | 105.2 |

| Volume (ų) | 1195 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.09 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Given the multiple chiral centers in this compound, chiroptical methods are invaluable for assigning the absolute configuration of a specific enantiomer.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly the sign and position of any Cotton effects (extrema in the curve), can be related to the stereochemistry of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, this results in a characteristic spectrum with positive or negative bands. The sign of the Cotton effect in the CD spectrum, often corresponding to the n → σ* transition of the hydroxyl group chromophore, can be used to determine the absolute configuration by applying empirical rules, such as the Octant Rule for ketones, or by comparison with the CD spectra of structurally related compounds of known absolute configuration.

Hypothetical Chiroptical Data for an Enantiomer of this compound:

| Technique | Hypothetical Observation |

| Specific Rotation [α]D | +45.2° (c 0.5, CHCl₃) |

| ORD | Positive Cotton effect centered around 210 nm |

| CD (λmax, [θ]) | Positive Cotton effect at 205 nm, [θ] = +3500 |

Structure Activity Relationship Sar Studies of Decahydronaphthalene Scaffolds in Molecular Recognition

Design Principles for Decalin-Based Ligands and Molecular Probes

The design of ligands and molecular probes based on the decalin scaffold is guided by several key principles aimed at achieving high affinity and selectivity for a biological target. A primary consideration is the inherent conformational rigidity of the decalin ring system, which exists as two diastereomers: cis-decalin and trans-decalin. dalalinstitute.cominflibnet.ac.inlibretexts.org Trans-decalin is a conformationally locked, rigid structure, while cis-decalin is more flexible and can undergo ring-flipping. dalalinstitute.comlibretexts.org This fundamental difference allows for the precise spatial positioning of substituents.

The choice between the cis and trans isomer is a critical design element. For instance, a trans-decalin scaffold can present substituents in a fixed diaxial or diequatorial orientation, which can be advantageous for fitting into well-defined binding pockets. The rigid nature of the trans-decalin was leveraged in the design of selective inhibitors for FKBP51, a protein implicated in various diseases. nih.govacs.org In contrast, the conformational flexibility of cis-decalin might be beneficial when a certain degree of adaptability is required for optimal interaction with a target.

Further design principles involve the strategic placement of functional groups on the decalin core to engage in specific interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The introduction of chiral centers through substitution provides an opportunity to explore stereochemical preferences in ligand-receptor binding. youtube.com For example, in the case of 6-isopropyldecahydronaphthalen-2-ol, the relative stereochemistry of the isopropyl and hydroxyl groups, as well as the fusion of the two rings, would significantly influence its biological activity.

| Design Principle | Implication for Decalin-Based Ligands | Relevant Compounds/Targets |

| Scaffold Rigidity | Precise spatial orientation of substituents, reduced entropic penalty upon binding. | trans-Decalin derivatives, FKBP51 inhibitors nih.govacs.org |

| Stereochemistry | Introduction of chiral centers for stereospecific interactions with the target. | Decalones, Decalols inflibnet.ac.in |

| Functionalization | Introduction of groups for specific interactions (H-bonding, hydrophobic, etc.). | Hydroxyl and isopropyl groups on the decalin core. |

| Vectorial Display | Controlled orientation of functionalities for probing specific regions of a binding site. | Substituted decalin scaffolds for various receptors. |

Role of the Decalin Scaffold in Conferring Conformational Rigidity and Selectivity in Molecular Interactions

The conformational rigidity of the decalin scaffold is a cornerstone of its utility in designing selective ligands. By pre-organizing the pharmacophoric groups in a specific spatial arrangement, the entropic cost of binding to a receptor is minimized, which can lead to higher affinity. youtube.com This rigidity is particularly pronounced in trans-decalin, which is conformationally locked and provides a stable platform for presenting substituents. dalalinstitute.comlibretexts.org

This inherent rigidity can be exploited to achieve selectivity between closely related protein targets. If the binding pockets of two homologous proteins differ subtly in their shape or volume, a rigid ligand based on a decalin scaffold can be designed to fit preferentially into one over the other. A study on FKBP51 and its close homolog FKBP52 demonstrated that a decalin-based scaffold could lock a key cyclohexyl moiety in a conformation that is optimal for selective binding to FKBP51. nih.govacs.org

| Scaffold Feature | Contribution to Selectivity | Example |

| trans-Decalin Rigidity | Pre-organizes substituents for optimal fit in a specific binding pocket, reducing affinity for off-targets. | Selective inhibition of FKBP51 over FKBP52. nih.govacs.org |

| cis-Decalin Flexibility | Allows for induced fit to a binding site, which can be a source of selectivity if the target has a flexible binding pocket. | Observed in some natural product antibiotics. nih.gov |

| Stereoisomerism | Different stereoisomers present functional groups in distinct spatial orientations, leading to differential binding. | Diastereomers of decalin-based ligands showing varied activity. inflibnet.ac.in |

Modulating Binding Affinity Through Isopropyl and Hydroxyl Group Derivatization on the Decalin Core

The isopropyl and hydroxyl groups on a decalin core, such as in this compound, are key handles for modulating binding affinity and other molecular properties. Structure-activity relationship (SAR) studies often involve systematic modifications of these groups.

The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its position and stereochemistry (axial vs. equatorial) on the decalin ring are critical. An equatorial hydroxyl group is generally more stable, while an axial one can engage in specific interactions within a binding pocket. youtube.com Esterification or etherification of the hydroxyl group can probe the importance of its hydrogen-bonding capacity and can also be used to modulate properties like lipophilicity and cell permeability.

The isopropyl group is a bulky, hydrophobic substituent. Its primary role is often to engage in hydrophobic interactions within a nonpolar pocket of the target protein. Varying the size and nature of this alkyl group (e.g., replacing it with a methyl, tert-butyl, or cyclopropyl (B3062369) group) can provide insights into the size and shape of the hydrophobic pocket. The position of the isopropyl group on the decalin scaffold determines which region of the binding site it will probe.

In the context of sesquiterpene lactones, many of which feature a decalin core, modifications of alkyl and hydroxyl-containing side chains have been shown to significantly impact their biological activity, such as their anti-inflammatory and cytotoxic effects. hebmu.edu.cnbiomolther.orgnih.govnih.gov These studies underscore the importance of such derivatizations in fine-tuning the biological profile of decalin-based molecules.

| Modification | Effect on Binding Affinity | Rationale |

| Hydroxyl Group Esterification | Can increase or decrease affinity | Probes the necessity of the hydrogen bond donor/acceptor character; alters lipophilicity. |

| Hydroxyl Group Inversion (axial to equatorial) | Can significantly alter affinity | Changes the spatial position of the hydrogen bonding group. youtube.com |

| Isopropyl Group Replacement (e.g., with methyl) | Can increase or decrease affinity | Probes the size and shape of the hydrophobic binding pocket. |

| Positional Isomerism of Substituents | Can drastically change affinity and selectivity | Alters the overall shape and presentation of pharmacophoric features. |

Decahydronaphthalene (B1670005) Frameworks in Fragment-Based Ligand Discovery Strategies

Fragment-based ligand discovery (FBLD) is a powerful approach in drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govyoutube.com The decahydronaphthalene framework, due to its rigid and well-defined three-dimensional structure, can be a valuable component of fragment libraries.

A decalin fragment can serve as a rigid scaffold to which other chemical functionalities can be attached. By screening a library of decalin-based fragments, researchers can identify initial hits that occupy specific sub-pockets of a target's binding site. The structural information from these fragment-protein complexes, often obtained through X-ray crystallography or NMR, can then guide the optimization process, where fragments are grown, linked, or merged to create more potent and selective ligands.

Applications of Decalin Scaffolds in Designing Components for Targeted Molecular Degradation Systems (e.g., PROTAC linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Decalin scaffolds, with their inherent rigidity, are attractive candidates for incorporation into PROTAC linkers. By using a decalin unit within the linker, the conformational freedom of the PROTAC can be constrained, which may enhance its efficacy. While the direct use of a this compound moiety as a PROTAC linker component is not documented, the general principle of employing rigid hydrocarbon scaffolds is an active area of research. The derivatization of the decalin core, for example with hydroxyl groups, could also be used to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Computational Chemistry and Molecular Modeling of 6 Isopropyldecahydronaphthalen 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. mpg.deyoutube.com For a molecule like 6-isopropyldecahydronaphthalen-2-ol, DFT can be used to determine optimized geometries, electronic energies, and the distribution of electron density.

Key parameters derived from QM calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For decalin derivatives, this gap can be influenced by the nature and position of substituents.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electronegative oxygen atom of the hydroxyl group as a region of negative potential (electron-rich) and the hydrogen of the hydroxyl group as a region of positive potential (electron-poor), indicating sites for potential electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can influence the conformational preferences of the molecule.

A hypothetical DFT study on this compound would likely involve geometry optimization of its various stereoisomers, followed by frequency calculations to confirm them as true minima. Subsequent single-point energy calculations with a larger basis set would provide accurate electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a this compound Isomer

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be confirmed by actual QM calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the decalin ring system is a key determinant of its physical and biological properties. libretexts.org Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules like this compound.

The decalin system can exist as cis and trans isomers, depending on the fusion of the two cyclohexane (B81311) rings. drugdesign.orgmasterorganicchemistry.com

trans-Decalin: The two rings are fused by equatorial bonds, resulting in a relatively rigid structure that is conformationally "locked" and cannot undergo ring flipping. masterorganicchemistry.comdalalinstitute.com

cis-Decalin: The rings are joined by one axial and one equatorial bond, leading to a more flexible structure that can undergo ring inversion. libretexts.orgdalalinstitute.com

For this compound, the substituents (isopropyl and hydroxyl groups) can adopt either axial or equatorial positions, leading to a variety of possible conformers with different energies. MM calculations can be used to estimate the steric energies of these conformers and identify the most stable arrangements. Generally, substituents prefer to be in the equatorial position to minimize steric strain. drugdesign.org

MD simulations provide a dynamic picture of the molecule's behavior over time. ccsenet.orgresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations could be used to study the rotational freedom of the isopropyl group and the dynamics of the hydroxyl group, including its potential to form hydrogen bonds.

Table 2: Relative Energies of Hypothetical Conformers of cis-6-Isopropyldecahydronaphthalen-2-ol

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population (%) |

| Isopropyl (eq), Hydroxyl (eq) | 0.0 | 75 |

| Isopropyl (eq), Hydroxyl (ax) | 1.2 | 15 |

| Isopropyl (ax), Hydroxyl (eq) | 2.5 | 8 |

| Isopropyl (ax), Hydroxyl (ax) | 4.0 | 2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific MM or QM calculations.

Ligand-Protein Docking and Binding Free Energy Calculations for Scaffold Optimization in Specific Binding Pockets

The decalin scaffold is present in numerous biologically active compounds, making it an attractive starting point for drug design. whiterose.ac.uk Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. biointerfaceresearch.comnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For this compound, docking studies could be used to explore its potential to bind to various protein targets. The process involves generating a large number of possible binding poses of the ligand in the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. youtube.com

Following docking, more rigorous methods like binding free energy calculations can be employed to obtain a more accurate estimate of the binding affinity. chemrxiv.orgarxiv.orgnih.gov These calculations, often based on MD simulations, can help to refine the binding pose and to compare the binding affinities of different decalin derivatives. This information can guide the optimization of the scaffold by suggesting modifications that could enhance binding.

Recent advances in computational methods, including the use of machine learning, are improving the accuracy and efficiency of binding free energy calculations, making them increasingly valuable in drug discovery. nih.gov

De Novo Design and Virtual Screening Methodologies for Decalin-Based Compound Libraries

De novo design and virtual screening are powerful computational strategies for discovering new molecules with desired properties. nih.gov

De Novo Design: This approach involves building new molecules from scratch, either by assembling fragments or by using generative models. youtube.com For decalin-based compounds, a de novo design algorithm could start with the decalin scaffold and then add different functional groups at various positions to generate a library of novel compounds. These generated molecules can then be evaluated for their drug-like properties and predicted binding affinity to a specific target. researchgate.net

Virtual Screening: This method involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a target of interest. frontiersin.orgmdpi.com A virtual screening campaign for decalin-based compounds could involve searching a database of commercially available or synthetically accessible molecules containing the decalin motif. These compounds would then be docked into the target protein, and the top-scoring hits would be selected for further experimental testing.

Both de novo design and virtual screening can be used to explore the chemical space around the this compound scaffold and to identify new compounds with improved properties.

Predictive Modeling for Synthetic Route Design and Reaction Outcomes Utilizing Computational Tools

The synthesis of complex molecules like this compound can be challenging. Computational tools can assist in the design of efficient synthetic routes and in predicting the outcomes of chemical reactions. mit.edufrontiersin.org

Retrosynthesis Analysis: Computer-aided retrosynthesis programs can help chemists to devise synthetic pathways by working backward from the target molecule to simpler starting materials. These programs utilize databases of known chemical reactions and reaction rules to propose a series of synthetic steps. rsc.orgnih.gov For this compound, a retrosynthetic analysis might suggest a Diels-Alder reaction to construct the decalin core, followed by functional group manipulations to introduce the isopropyl and hydroxyl groups. nih.govrsc.org

Reaction Prediction: Computational models can also be used to predict the products and yields of chemical reactions. frontiersin.org These models can take into account factors such as the electronic properties of the reactants, the reaction conditions, and the presence of catalysts. By simulating the reaction at a quantum mechanical level, it is possible to gain insights into the reaction mechanism and to identify potential side products. This information can help chemists to optimize reaction conditions and to improve the efficiency of the synthesis. acs.orgnih.gov

The integration of these predictive modeling tools into the synthetic planning process has the potential to accelerate the synthesis of novel decalin-based compounds.

Future Directions and Emerging Research Perspectives for 6 Isopropyldecahydronaphthalen 2 Ol Research

Integration with Advanced Robotics and High-Throughput Synthesis Platforms for Decalin Derivatives

The synthesis of complex molecules like 6-isopropyldecahydronaphthalen-2-ol and its analogs is often a meticulous and labor-intensive process. The advent of advanced robotics and high-throughput experimentation (HTE) platforms is set to revolutionize this field. plos.org These technologies enable the rapid and parallel execution of numerous reactions, allowing for the swift optimization of reaction conditions and the screening of extensive libraries of derivatives. plos.org

Future research will likely see the application of robotic systems, such as automated powder and liquid handlers, to prepare arrays of reaction vials with varying catalysts, solvents, and starting materials. plos.org This approach can be used to efficiently map the reaction landscape for the synthesis of this compound, identifying optimal conditions for yield and stereoselectivity in a fraction of the time required by manual methods. plos.org For instance, a 96-well plate could be used to screen different Lewis acid catalysts for a key cyclization step, with automated dispensing ensuring precision and reproducibility. plos.org The integration of online analysis techniques, such as mass spectrometry, would provide real-time data on reaction progress, further accelerating the discovery process.

Table 1: Illustrative High-Throughput Screening Array for a Key Synthetic Step

| Well | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|

| A1 | TiCl₄ | Dichloromethane | -78 |

| A2 | SnCl₄ | Dichloromethane | -78 |

| A3 | Yb(OTf)₃ | Dichloromethane | -78 |

| B1 | TiCl₄ | Toluene | -78 |

This automated approach facilitates the rapid generation of structure-activity relationship (SAR) data, which is crucial for developing derivatives of this compound with specific desired properties.

Development of Novel Stereocontrol Strategies for Complex Decahydronaphthalene (B1670005) Architectures

The biological activity of decalin-containing compounds is often intrinsically linked to their stereochemistry. plos.orgnih.gov The decahydronaphthalene core of this compound contains multiple stereocenters, leading to a large number of possible stereoisomers. Consequently, a primary focus of future research will be the development of highly stereoselective synthetic methods.

Emerging strategies in this domain include:

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing the six-membered rings of the decalin system. wikipedia.org Future work will likely involve the design of new chiral catalysts and dienophiles to control the absolute and relative stereochemistry of the cycloaddition, providing access to specific enantiomers of this compound precursors. wikipedia.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Organocatalytic cascade reactions can be designed to construct the decalin framework with high enantioselectivity, avoiding the use of potentially toxic or expensive metal catalysts. researchgate.net

Substrate-Controlled Synthesis: This approach involves modifying the synthetic precursor to include a chiral auxiliary or a directing group that biases the stereochemical outcome of a key reaction. This strategy has been successfully applied to the synthesis of complex natural products containing decalin motifs. researchgate.net

The ability to selectively synthesize any desired stereoisomer of this compound is a critical step towards understanding its structure-function relationships and harnessing its potential applications.

Exploration of Bio-Inspired Synthetic Methodologies and Chemoenzymatic Transformations

Nature is a master architect of complex molecules, and bio-inspired synthesis seeks to mimic its efficient strategies. The decalin scaffold is a common motif in a vast array of natural products, including terpenoids and polyketides. rsc.orgrsc.org Future research into the synthesis of this compound will increasingly draw inspiration from these biosynthetic pathways.

Key areas of exploration include:

Biomimetic Cascade Reactions: Emulating the cascade reactions found in terpene biosynthesis, where a simple precursor is converted into a complex polycyclic structure in a single, enzyme-catalyzed step, is a major goal. nih.gov For instance, designing a laboratory synthesis that mimics a cation-induced polyene cyclization could provide a highly efficient route to the decalin core. rsc.org

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the flexibility of traditional organic synthesis. Enzymes such as lipases, oxidoreductases, or even engineered "Diels-Alderases" could be employed to perform key stereoselective transformations on synthetic intermediates en route to this compound. nih.govbioengineer.org This can lead to more sustainable and efficient synthetic processes. nih.gov

By harnessing the principles of biosynthesis, researchers can develop more elegant and environmentally benign methods for constructing complex decahydronaphthalene architectures.

Applications in Chemical Biology Tool Development and Probe Synthesis

The decalin scaffold is present in numerous bioactive natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. semanticscholar.orgrsc.orgresearchgate.net This suggests that the this compound framework could serve as a valuable starting point for the development of chemical probes. nih.gov These probes are small molecules designed to selectively interact with specific biological targets, enabling the study of their function in complex biological systems. nih.gov

Future research in this area will focus on:

Scaffold Hopping and Library Synthesis: Using this compound as a core scaffold, diverse libraries of derivatives can be synthesized. rsc.orgresearchgate.net These libraries can then be screened against various biological targets to identify novel modulators of protein function. The concept of "scaffold hopping" allows for the creation of structurally novel compounds that may possess improved properties over existing probes. researchgate.net

Target Identification and Mechanism of Action Studies: Once a bioactive derivative is identified, it can be further modified to incorporate tags (e.g., fluorescent dyes, biotin) for use in pull-down assays to identify its cellular binding partners. This is a critical step in elucidating the mechanism of action of a potential therapeutic agent.

Probes for Studying Specific Pathways: Given the prevalence of the decalin motif in inhibitors of enzymes like HMG-CoA reductase and HIV-1 integrase, derivatives of this compound could be developed as specific probes to investigate these and other important biological pathways. rsc.orgplos.org

The development of chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of fundamental biology and for the identification of new therapeutic targets.

Advances in Spectroscopic and Computational Characterization Techniques for Decalin Systems

The complex, three-dimensional structure of decahydronaphthalene derivatives necessitates the use of sophisticated analytical techniques for their unambiguous characterization. Future research on this compound will rely heavily on the continued advancement of spectroscopic and computational methods.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HMBC, and NOESY, are indispensable for determining the connectivity and relative stereochemistry of the decalin ring system. nih.gov Future developments, including higher field magnets and new pulse sequences, will allow for the analysis of even more complex derivatives and their conformational dynamics.

Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD) are crucial for determining the absolute configuration of chiral molecules like the stereoisomers of this compound. nih.gov

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are becoming increasingly powerful tools. semanticscholar.orgrsc.org They can be used to:

Predict the relative energies of different stereoisomers and conformers.

Simulate spectroscopic data (e.g., NMR chemical shifts, ECD spectra) to aid in structure elucidation. nih.gov

Model reaction mechanisms and transition states to rationalize and predict the outcomes of synthetic reactions. rsc.org

Table 2: Application of Advanced Characterization Techniques

| Technique | Application for this compound |

|---|---|

| 2D NMR (NOESY) | Determination of cis/trans ring fusion and relative stereochemistry. nih.gov |

| ECD Spectroscopy | Assignment of absolute configuration by comparison with TD-DFT calculated spectra. nih.gov |

| DFT Calculations | Prediction of stable conformers and their relative energies. semanticscholar.org |

The synergy between advanced spectroscopic experiments and high-level computational modeling will be essential for a comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Isopropyldecahydronaphthalen-2-OL, and how are reaction conditions optimized?

- Methodology : The synthesis of decahydronaphthalenol derivatives typically involves multi-step organic reactions, such as alkylation, cyclization, or hydroxylation. For example, analogous compounds like 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one are synthesized via condensation reactions between aldehydes and ketones under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) .

- Optimization : Key parameters include temperature control (e.g., 100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Purification often employs column chromatography with gradient elution (e.g., CH₂Cl₂/petroleum ether) .

Q. How is this compound characterized analytically, and what challenges arise in spectral interpretation?

- Techniques : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) .

- Challenges : Terahertz (THz) spectroscopy studies on similar naphthalene derivatives reveal discrepancies between experimental and computational spectra due to crystal packing effects or limitations in semi-empirical methods (e.g., AM1) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

- Approach : Chiral mediators (e.g., CuCl/NaOMe systems) or chromatographic methods (e.g., chiral stationary phases) are used. For example, kinetic resolution of binaphthalenol derivatives employs copper-based catalysts to separate enantiomers .

- Validation : Enantiomeric excess is quantified via chiral HPLC or polarimetry, complemented by X-ray crystallography for absolute configuration determination .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Experimental Design :

- In vitro assays : Evaluate antimicrobial/anti-inflammatory activity using microbial growth inhibition or cytokine modulation assays.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., β-adrenergic receptors) .

Q. How can contradictions between experimental and computational data (e.g., vibrational spectra) be resolved?

- Case Study : THz spectra of naphthalene derivatives show deviations due to isolated-molecule vs. crystal-state assumptions.

- Solutions :

- Isotopic labeling (e.g., deuterated analogs) to isolate specific vibrational modes.

- Periodic Density Functional Theory (DFT) incorporating crystal lattice parameters .

Q. What methodologies are used to track metabolic pathways of this compound in biological systems?

- Techniques :

- LC-MS/MS : Identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated products).

- In vitro models : Liver microsomes or hepatocyte incubations to simulate hepatic metabolism .

Methodological Notes

- Synthesis : Prioritize regioselective catalysts (e.g., Brønsted acids) to minimize byproducts .

- Safety : Handle hydroxylated naphthalene derivatives with PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Reproducibility : Validate computational models with experimental benchmarks (e.g., single-crystal XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.